N-(2-chloro-9H-purin-6-yl)valine
Description
Properties
IUPAC Name |
2-[(2-chloro-7H-purin-6-yl)amino]-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN5O2/c1-4(2)5(9(17)18)14-8-6-7(13-3-12-6)15-10(11)16-8/h3-5H,1-2H3,(H,17,18)(H2,12,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCCXWFATFUDNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC1=NC(=NC2=C1NC=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Nucleophilic Substitution with Protected Valine
This method employs 2,6-dichloropurine and a valine derivative protected at the carboxyl group (e.g., tert-butyl or methyl ester). The reaction proceeds in polar aprotic solvents such as dimethylacetamide (DMA) or acetonitrile (ACN), with bases like triethylamine (Et<sub>3</sub>N) or 2,4,6-collidine to neutralize HCl byproducts.
Example Protocol
-
Protection of Valine : L-valine is esterified using tert-butyl or methyl chloroformate to yield tert-butyl (S)-valinate [(S)-ValOBut] or methyl (S)-valinate [(S)-ValOMe].
-
Substitution Reaction : 2,6-Dichloropurine is reacted with the protected valine ester in DMA at 100°C for 12–24 hours.
-
Deprotection : The tert-butyl or methyl ester is hydrolyzed using 1 N NaOH at 60°C to yield the free carboxylic acid.
Enzymatic Ribosylation Followed by Substitution
A patent-derived method involves ribosylation of 2,6-dichloroallopurinol followed by valine coupling. While primarily used for nucleoside prodrugs, this approach demonstrates the versatility of purine chemistry.
Optimization of Reaction Conditions
Solvent and Base Selection
The choice of solvent and base significantly impacts reaction efficiency and stereochemical outcomes:
Polar aprotic solvents like DMA enhance nucleophilicity, while hindered bases like collidine minimize racemization by reducing proton exchange at the α-carbon.
Racemization Mitigation
Racemization during substitution is a major concern. Vigorov et al. reported 81–86% ee for N-(2-amino-9H-purin-6-yl)valine using chiral HPLC analysis, attributing partial racemization to prolonged heating. Lower temperatures (60–80°C) and shorter reaction times (<12 hours) improve stereochemical retention.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
<sup>1</sup>H NMR (DMSO-<i>d</i><sub>6</sub>) of N-(2-chloro-9H-purin-6-yl)-L-valine reveals:
High-Performance Liquid Chromatography (HPLC)
Chiral RP-HPLC with a ChiraDex column (MeCN:H<sub>2</sub>O = 8:2) resolves enantiomers, showing retention times of 5.9 min for (R)-11 and 6.3 min for (S)-11.
Comparative Analysis of Methods
The enzymatic method offers superior stereocontrol but requires specialized reagents, limiting industrial applicability .
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-9H-purin-6-yl)valine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the purine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The purine ring can undergo oxidation and reduction reactions, although these are less common for this specific compound.
Coupling Reactions: The amino acid moiety can participate in peptide coupling reactions to form dipeptides or larger peptide chains.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or other strong bases in polar solvents like DMSO.
Coupling Reactions: Carbodiimide coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of catalysts like HOBt (1-hydroxybenzotriazole).
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted purine derivatives can be formed.
Peptide Conjugates: Coupling reactions can yield dipeptides or longer peptide chains with the purine moiety.
Scientific Research Applications
N-(2-chloro-9H-purin-6-yl)valine has several applications in scientific research:
Medicinal Chemistry: It is used in the development of antiviral and anticancer agents due to its ability to interfere with nucleic acid metabolism.
Biological Studies: The compound is studied for its potential to inhibit enzymes involved in purine metabolism, making it a candidate for treating diseases like gout and certain cancers.
Industrial Applications: It can be used in the synthesis of more complex molecules for pharmaceutical applications.
Mechanism of Action
The mechanism of action of N-(2-chloro-9H-purin-6-yl)valine involves its interaction with enzymes and receptors involved in purine metabolism. The chlorine atom in the purine ring can form covalent bonds with nucleophilic sites in enzymes, leading to inhibition of their activity. This can disrupt the synthesis of nucleic acids, thereby exerting antiviral or anticancer effects .
Comparison with Similar Compounds
N-[2-Chloro-9H-purin-6-yl]-N-cyclopropylglycylamino Acid
- Structure : Chlorine at C2 and a cyclopropylglycine substituent at N6.
- Synthesis : Prepared via Suzuki coupling or nucleophilic aromatic substitution (SNAr) using 2,6-dichloropurine and cyclopropylamine derivatives .
- Biological Activity : Exhibits analgesic properties with EC₅₀ values in µM ranges, as determined by 3D QSAR modeling. The cyclopropyl group enhances metabolic stability but reduces solubility compared to valine derivatives .
- Stereochemistry: Valine introduces a chiral center absent in cyclopropylglycine derivatives, affecting target binding .
2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine
- Structure : Chlorine at C2, ethyl group at N6, and isopropyl at N9.
- Synthesis: Alkylation of 2-amino-6-chloropurine with isopropyl bromide under basic conditions .
- Crystallography : The purine ring is planar (r.m.s. deviation = 0.0063 Å), stabilized by N–H⋯N and C–H⋯π interactions in the solid state. This contrasts with N-(2-chloro-9H-purin-6-yl)valine, where the valine side chain may disrupt crystal packing .
- Key Differences :
2-Chloro-9-(tetrahydro-2H-pyran-2-yl)-N-methyl-9H-purin-6-amine
- Structure : Chlorine at C2, methyl at N6, and tetrahydropyran (THP) at N9.
- Synthesis : THP acts as a protecting group during Suzuki-Miyaura cross-coupling reactions .
- Applications : Intermediate in nucleoside synthesis; the THP group is later hydrolyzed to expose N9 for further functionalization .
- Key Differences :
6-Chloro-9-(prop-2-yn-1-yl)-9H-purin-2-amine
- Structure : Chlorine at C6 and propargyl group at N9, with an amine at C2.
- Synthesis: Propargyl bromide alkylation of 2-amino-6-chloropurine .
- Reactivity : The propargyl group enables click chemistry for bioconjugation, a feature absent in the valine derivative .
- Key Differences: Substitution Pattern: C6 vs. N6 substitution alters electronic properties and binding affinity. Functionalization Potential: Propargyl groups offer modularity, whereas valine provides inherent bioactivity .
Data Tables
Research Findings and Implications
- Synthetic Accessibility: N6-amino acid derivatives are typically synthesized via SNAr reactions, with yields ranging from 34% to 95% depending on steric and electronic factors .
- Bioactivity Trends : Hydrophobic N6 substituents (e.g., cyclopropyl) enhance membrane permeability but reduce aqueous solubility, whereas polar groups (e.g., valine) improve solubility at the cost of cell penetration .
- Structural Insights : Crystallographic studies highlight the importance of planar purine rings and intermolecular interactions (e.g., hydrogen bonding) in stabilizing these compounds .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(2-chloro-9H-purin-6-yl)valine?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, Zhao et al. (2009) coupled 2-chloro-9H-purin-6-amine with valine derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions . Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may also be employed for purine functionalization, as demonstrated in substituted 6-phenylpurine syntheses . Critical steps include protecting the valine amino group (e.g., with Boc or Fmoc) to prevent side reactions.
Q. How is this compound purified and characterized post-synthesis?
- Methodological Answer :
- Purification : Column chromatography (e.g., silica gel, eluting with EtOAc/hexane gradients) is standard . Recrystallization from solvent mixtures (e.g., CH₂Cl₂/hexane) can isolate pure isomers, as done for E/Z-isomer separation in allyl-substituted purines .
- Characterization : ¹H/¹³C NMR confirms regiochemistry and purity. HRMS validates molecular weight, while HPLC (reverse-phase) assesses purity (>95%) .
Q. What spectroscopic methods are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR : Key signals include purine H8 (δ ~8.2 ppm) and valine methyl groups (δ ~0.9–1.2 ppm). Coupling constants (e.g., J = 7–8 Hz for valine CH) distinguish stereoisomers .
- HRMS : Exact mass analysis (e.g., ESI+) confirms the molecular formula (e.g., C₁₁H₁₄ClN₅O₂ requires m/z 283.0834) .
- IR : Amide C=O stretches (~1650–1700 cm⁻¹) and NH bends (~3300 cm⁻¹) validate the linkage .
Q. What intermediates are commonly used in synthesizing this compound?
- Methodological Answer :
- Core Purine Intermediate : 2-Chloro-9H-purin-6-amine is a key precursor, often prepared via chlorination of 6-aminopurine with POCl₃ .
- Valine Derivatives : Boc-protected valine or activated esters (e.g., NHS esters) enable controlled coupling .
- Table : Common Intermediates and Their Roles
| Intermediate | Role | Reference |
|---|---|---|
| 2-Chloro-9H-purin-6-amine | Purine scaffold | |
| Fmoc-valine-OH | Protected amino acid source | |
| Pd(Ph₃)₄ | Cross-coupling catalyst |
Q. How can researchers assess the purity and stability of this compound under experimental conditions?
- Methodological Answer :
- Purity : HPLC with UV detection (λ = 254 nm) quantifies impurities. TLC (Rf comparison) provides rapid checks .
- Stability : Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) monitor degradation via LC-MS. Hydrolytic stability in buffers (pH 1–9) identifies labile bonds (e.g., amide or purine chloro group) .
Advanced Research Questions
Q. How can stereochemical challenges during this compound synthesis be resolved?
- Methodological Answer :
- Chiral Auxiliaries : Use enantiopure valine (L/D) from chiral pool synthesis to avoid racemization .
- Asymmetric Catalysis : Chiral Pd catalysts or enzymes (e.g., lipases) can enforce stereoselective coupling .
- Analytical Validation : CD spectroscopy or chiral HPLC (e.g., Chiralpak AD-H column) confirms enantiomeric excess (>99%) .
Q. What strategies are effective for designing analogs of this compound for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Substitution Patterns : Modify the purine (e.g., 2-fluoro instead of 2-chloro) or valine (e.g., tert-leucine substitution) .
- 3D QSAR : Use CoMFA or CoMSIA models to correlate substituent electronic/hydrophobic properties with biological activity (e.g., analgesic potency) .
- Table : Example Modifications and Biological Outcomes
| Modification | Biological Effect | Reference |
|---|---|---|
| N-Cyclopropylglycine analog | Enhanced analgesic activity | |
| 2-Fluoro-purine derivative | Improved metabolic stability |
Q. How should contradictory data on the biological activity of this compound derivatives be analyzed?
- Methodological Answer :
- Reproducibility Checks : Validate assay conditions (e.g., cell lines, ATP concentrations for kinase studies) .
- Purity Reassessment : Re-analyze disputed compounds via HRMS/NMR to rule out degradation .
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ normalization) .
Q. What crystallographic techniques confirm the molecular structure of this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., CH₃OH/CH₂Cl₂). Use SHELXL for refinement and ORTEP-III for visualization .
- Key Parameters : Monitor bond lengths (e.g., C-Cl ~1.73 Å) and torsion angles to validate the valine-purine linkage .
Q. How can computational modeling optimize the biological activity of this compound analogs?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to predict binding modes to target proteins (e.g., adenosine receptors) .
- MD Simulations : Analyze stability of ligand-protein complexes (e.g., RMSD <2 Å over 100 ns) .
- ADMET Prediction : SwissADME forecasts pharmacokinetic properties (e.g., logP <3 for oral bioavailability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
